tert-Butyl (5-aminopentan-2-yl)carbamate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Tert-Butyl (5-aminopentan-2-yl)carbamate can be synthesized through various methods. One common method involves the reaction of a carboxylic acid with di-tert-butyl dicarbonate and sodium azide, leading to an acyl azide intermediate. This intermediate undergoes a Curtius rearrangement in the presence of tetrabutylammonium bromide and zinc(II) triflate, followed by trapping of the isocyanate derivative .

Industrial Production Methods: Industrial production of this compound typically involves bulk manufacturing, sourcing, and procurement processes. Companies like ChemScene provide bulk custom synthesis and in-stock or backordered impurities for this compound .

Análisis De Reacciones Químicas

Types of Reactions: Tert-Butyl (5-aminopentan-2-yl)carbamate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions: Common reagents used in these reactions include palladium catalysts, cesium carbonate, and tetrabutylammonium bromide. For example, palladium-catalyzed cross-coupling reactions with various aryl halides have been investigated .

Major Products Formed: The major products formed from these reactions include N-Boc-protected anilines and other substituted amides or N-protected amines .

Aplicaciones Científicas De Investigación

Tert-Butyl (5-aminopentan-2-yl)carbamate has a wide range of scientific research applications. In medicinal chemistry, it is used in the synthesis of various therapeutic compounds. It is also utilized in the synthesis of tetrasubstituted pyrroles, which are functionalized with ester or ketone groups at the C-3 position . Additionally, it is employed in the palladium-catalyzed synthesis of N-Boc-protected anilines .

Mecanismo De Acción

The mechanism of action of tert-Butyl (5-aminopentan-2-yl)carbamate involves its interaction with molecular targets and pathways in the body. The compound exerts its effects by undergoing chemical reactions that lead to the formation of active intermediates, which then interact with specific molecular targets. These interactions can result in various biological effects, depending on the specific application and context .

Comparación Con Compuestos Similares

Similar Compounds: Similar compounds to tert-Butyl (5-aminopentan-2-yl)carbamate include other carbamates such as tert-Butyl carbamate and N-Boc-protected amines .

Uniqueness: What sets this compound apart from other similar compounds is its specific structure and the unique synthetic routes used to produce it. Its potential therapeutic applications and versatility in various chemical reactions also contribute to its uniqueness.

Actividad Biológica

Tert-butyl (5-aminopentan-2-yl)carbamate is a carbamate derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound, characterized by its unique amine structure, has been investigated for various pharmacological properties, including anti-inflammatory and neuroprotective effects. This article provides a comprehensive overview of its biological activity, supported by data tables and relevant research findings.

Chemical Structure and Properties

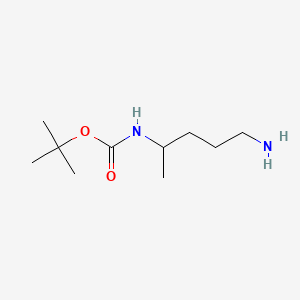

The chemical structure of this compound can be represented as follows:

This compound features a tert-butyl group attached to a carbamate moiety, which is further linked to a 5-aminopentan-2-yl side chain. The presence of the amino group is crucial for its biological interactions.

Biological Activity Overview

The biological activity of this compound has been explored in several studies, focusing on its effects in various biological systems.

1. Anti-inflammatory Activity

In vivo studies have demonstrated that derivatives of carbamates exhibit significant anti-inflammatory properties. For instance, compounds similar to this compound were evaluated using the carrageenan-induced rat paw edema model. The results indicated that these compounds could inhibit inflammation effectively, with inhibition percentages ranging from 39% to 54% compared to standard anti-inflammatory drugs like indomethacin .

| Compound | Inhibition Percentage (%) |

|---|---|

| Indomethacin | 100 |

| This compound | 54.239 |

| Other derivatives | 39.021 - 54.239 |

2. Neuroprotective Effects

Research has indicated that related compounds can act as inhibitors of amyloid beta peptide aggregation, which is significant in the context of Alzheimer's disease. A study involving a compound structurally similar to this compound showed moderate protective effects against astrocyte cell death induced by amyloid beta .

The findings suggested that while the compound reduced TNF-alpha levels and free radicals in cell cultures, its efficacy was not statistically significant when compared to established treatments like galantamine.

| Treatment | Effect on Astrocyte Death (%) |

|---|---|

| Control | 100 |

| Aβ Treatment | 80 |

| M4 Compound | 20 |

| Galantamine | Significant reduction |

The mechanisms underlying the biological activities of this compound are still under investigation. However, it is hypothesized that:

- Inhibition of Pro-inflammatory Cytokines : The compound may modulate cytokine production, particularly TNF-alpha, which plays a pivotal role in inflammatory responses.

- Amyloid Beta Interaction : The structural features of the compound may facilitate interactions with amyloid beta peptides, potentially preventing their aggregation.

Case Studies

Several case studies have highlighted the potential applications of this compound and its derivatives:

- Anti-inflammatory Efficacy : In a controlled study involving rat models, the administration of carbamate derivatives resulted in significant reductions in paw edema compared to untreated controls.

- Neuroprotection in Alzheimer's Models : In vitro studies demonstrated that treatment with related compounds led to a reduction in cell death rates among astrocytes exposed to amyloid beta, suggesting potential for therapeutic applications in neurodegenerative diseases.

Propiedades

IUPAC Name |

tert-butyl N-(5-aminopentan-2-yl)carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H22N2O2/c1-8(6-5-7-11)12-9(13)14-10(2,3)4/h8H,5-7,11H2,1-4H3,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGFSVDUGQNCSSD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCCN)NC(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.